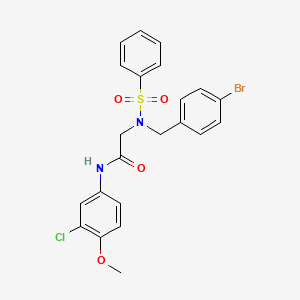
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, commonly known as TBNQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNQ is a derivative of nicotinamide and quinoline, and its unique chemical structure makes it a promising candidate for use in scientific research.
Mécanisme D'action
TBNQ exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. TBNQ has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
TBNQ has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, the promotion of cell survival, and the prevention of oxidative stress-induced damage. TBNQ has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TBNQ has several advantages over other compounds used in scientific research, including its high potency and selectivity. However, TBNQ also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of TBNQ, including its use as a therapeutic agent for various diseases, its potential use as a diagnostic tool for cancer, and its use as a research tool for studying the mechanisms of oxidative stress and inflammation. Further research is needed to fully understand the potential applications of TBNQ in various fields.
Méthodes De Synthèse
TBNQ can be synthesized using various methods, including the reaction of 2-hydroxy-3-formylquinoline with tert-butyl nicotinate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with tert-butyl isonicotinate, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
TBNQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. TBNQ has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2,3)23(19(25)15-8-6-10-21-12-15)13-16-11-14-7-4-5-9-17(14)22-18(16)24/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXBGJQRUFIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
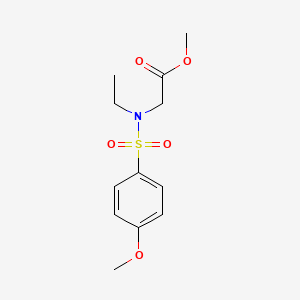
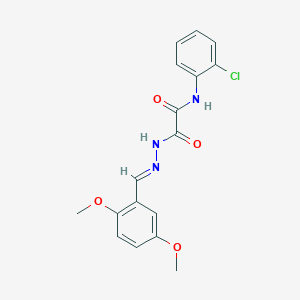
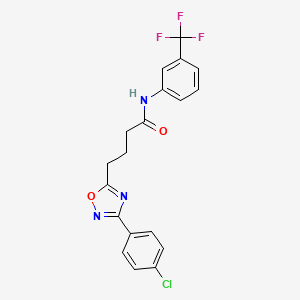

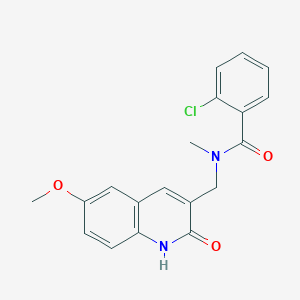
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)
![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
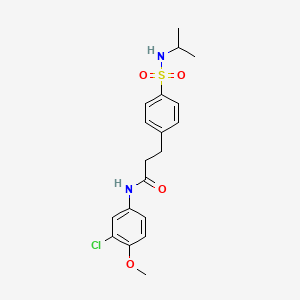
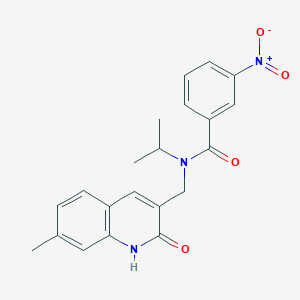
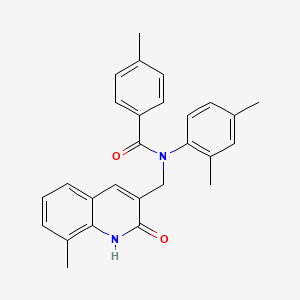
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)

